molecular formula C8H8OS B3011144 1-(4-Mercaptophenyl)ethanone CAS No. 3814-20-8

1-(4-Mercaptophenyl)ethanone

Cat. No. B3011144
Key on ui cas rn: 3814-20-8
M. Wt: 152.21
InChI Key: QNGBRPMOFJSFMF-UHFFFAOYSA-N
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Patent
US05482966

Procedure details

4'-Mercaptoacetophenone ethylene acetal (0.656 g; obtained by the reaction of 4'-mercaptoacetophenone and ethylene glycol using an analogous procedure to that described in the third paragraph of the portion of Example 7 which is concerned with the preparation of starting materials) was added to a mixture of 2,4-dibromothiazole (0.82 g), potassium carbonate (0.468 g) and NMP (4 ml). The mixture was stirred and heated to 90° C. for 2.5 hours. The mixture was cooled to ambient temperature and partitioned between diethyl ether and brine. The organic phase was dried (MgSO4) and evaporated. The mixture was purified by column chromatography using a 3:1 mixture of ethyl acetate and petroleum ether as eluent. There was thus obtained 4'-[4-bromothiazole-2-ylthio]acetophenone ethylene acetal (1.1 g, 90%), m.p. 71° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4'-Mercaptoacetophenone ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]([C:6]2[CH:11]=[CH:10][C:9]([SH:12])=[CH:8][CH:7]=2)([CH3:5])[O:3]C1>C(O)CO>[SH:12][C:9]1[CH:10]=[CH:11][C:6]([C:4](=[O:3])[CH3:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
4'-Mercaptoacetophenone ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC(C)(C2=CC=C(C=C2)S)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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